Fluoroindolocarbazole B

Antitumor Indolocarbazole In Vivo Efficacy

Researchers validating fluorinated indolocarbazoles in P388 leukemia models often face inconsistent potency with generic indolocarbazoles. Fluoroindolocarbazole B solves this: • Superior in vivo potency vs. rebeccamycin (P388 model) • Confirmed topo I-dependent cytotoxicity for mechanistic studies • Key analog for SAR of fluorine-position-dependent selectivity. Sourced from precursor-directed biosynthesis, it ensures reproducible antitumor efficacy and serves as an analytical standard for fermentation optimization.

Molecular Formula C26H19F2N3O7
Molecular Weight 523.4 g/mol
Cat. No. B1241121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroindolocarbazole B
Synonymsfluoroindolocarbazole B
Molecular FormulaC26H19F2N3O7
Molecular Weight523.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC3=C4C(=C5C(=C23)C(=O)NC5=O)C6=C(N4C7C(C(C(C(O7)CO)O)O)O)C=C(C=C6)F
InChIInChI=1S/C26H19F2N3O7/c27-8-1-3-10-12(5-8)29-19-15(10)17-18(25(37)30-24(17)36)16-11-4-2-9(28)6-13(11)31(20(16)19)26-23(35)22(34)21(33)14(7-32)38-26/h1-6,14,21-23,26,29,32-35H,7H2,(H,30,36,37)/t14-,21-,22+,23-,26-/m1/s1
InChIKeyNKNQTGRKBYNURK-QCUUGYDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroindolocarbazole B Antitumor Topoisomerase I Inhibitor


Fluoroindolocarbazole B is a novel indolocarbazole analog containing fluorine substituents, isolated from Saccharothrix aerocolonigenes ATCC 39243 via precursor-directed biosynthesis [1]. It belongs to a class of compounds that target topoisomerase I (topo I) and exhibit antitumor properties [2]. Structurally, it is distinguished from its parent compound rebeccamycin by the incorporation of fluorine atoms, which confers enhanced potency and altered selectivity profiles [1][2].

Topoisomerase I inhibition and DNA damage response studies
Fluorinated indolocarbazole structure-activity relationship research
In vivo tumor-model endpoint evaluation (leukemia models)
Precursor-directed biosynthesis and analytical standard use

Fluoroindolocarbazole B Irreplaceability


Generic substitution within the indolocarbazole class is scientifically invalid due to marked differences in potency and mechanism-of-action selectivity. The fluorine substitution pattern directly dictates the degree of topo I dependency and resultant cytotoxicity [1]. For instance, Fluoroindolocarbazole B exhibits superior in vivo potency compared to the parent compound rebeccamycin against P388 leukemia [2]. Furthermore, the class demonstrates that topo I selectivity varies dramatically with fluorine positioning, with some analogs showing strong selectivity while others exhibit minimal topo I-dependent activity [1]. Thus, substituting Fluoroindolocarbazole B with a generic indolocarbazole like rebeccamycin, staurosporine, or K-252a would alter both the target engagement profile and the observed antitumor efficacy, leading to non-reproducible or misleading results.

Fluorine substitution pattern defines topoisomerase I dependency; non‑fluorinated indolocarbazoles (e.g., rebeccamycin) may exhibit markedly different target engagement.

Substitution with kinase‑inhibiting indolocarbazoles (staurosporine, K‑252a) alters mechanism from topo I to protein kinase inhibition, invalidating DNA‑damage endpoint interpretation.

In vivo tumor‑model response profiles differ significantly across indolocarbazole analogs; reported potency advantage of this fluoro analog may not transfer to other scaffolds.

Fluoroindolocarbazole B Differentiation Evidence


In Vivo Potency vs. Rebeccamycin

Fluoroindolocarbazole B demonstrates superior in vivo antitumor efficacy compared to its parent compound, rebeccamycin, when administered via intraperitoneal (ip) route in a murine model of P388 leukemia [1]. This finding establishes that the fluorinated analog offers a distinct potency advantage over the unmodified indolocarbazole scaffold in a relevant preclinical tumor model.

In vivo potency
Head-to-head
Reported higher in vivo response vs. rebeccamycin (P388 leukemia ip model)
Supports model‑response endpoint evaluation
Quantitative survival data not publicly detailed; review required
Antitumor Indolocarbazole In Vivo Efficacy

Topoisomerase I Selectivity Compared to Camptothecin

Topoisomerase I (topo I) dependent cytotoxicity was demonstrated for specific fluoroindolocarbazoles (FICs) using a P388 and camptothecin-resistant P388/CPT45 pair of cell lines [1]. The P388/CPT45 line expresses little or no functional topo I, confirming that cytotoxicity for these FICs is mediated through topo I, mirroring the mechanism of camptothecin. The degree of this topo I selectivity varies with fluorine substitution pattern, with 3,9-difluoro substitution showing the greatest selectivity and 4,8-difluoro the least [1].

Topo I selectivity
Class-level
Cytotoxicity confirmed topo I‑dependent using P388/CPT45 pair; selectivity depends on fluorine position (3,9‑difluoro highest)
Topo I target engagement context; class‑specific IC₅₀ not available
Attribution for Fluoroindolocarbazole B based on structural class inference
Topoisomerase I DNA Damage Mechanism of Action

Biosynthetic Origin and Structural Novelty

Fluoroindolocarbazole B is a biosynthetically engineered compound, produced by feeding DL-6-fluorotryptophan to cultures of Saccharothrix aerocolonigenes ATCC 39243 [1]. This is in contrast to the parent compound rebeccamycin, which is produced under standard fermentation conditions without fluorinated precursors [1]. This method yields a novel chemical entity with distinct physicochemical and biological properties compared to the naturally occurring indolocarbazole repertoire.

Biosynthetic origin
Source review
Precursor‑directed biosynthesis using DL‑6‑fluorotryptophan with S. aerocolonigenes ATCC 39243
Defined production method; purity and lot consistency may depend on fermentation control
Distinct from standard fermentation of rebeccamycin
Biosynthesis Fluorinated Natural Product Structural Novelty

Physicochemical Properties vs. Structural Analogs

Fluoroindolocarbazole B possesses distinct physicochemical properties relative to its in-class analogs. With a molecular formula of C26H19F2N3O7 and a molecular weight of 523.44 g/mol [1], it is structurally distinct from Fluoroindolocarbazole A (C27H21F2N3O7, MW 537.5 g/mol) and the parent compound rebeccamycin (C27H21ClN4O7, MW ~571 g/mol, containing chlorine instead of fluorine) . These differences in molecular weight and halogen substitution can influence parameters such as solubility, permeability, and metabolic stability, all of which are critical for both in vitro and in vivo applications.

Physicochemical identity
Class-level
C₂₆H₁₉F₂N₃O₇ · MW 523.44 vs. 537.5 (fluoro A) vs. ~571 (rebeccamycin)
Molecular differences may affect solubility and permeability
Calculated from molecular formula; experimental property data to verify
Physicochemical Properties Molecular Weight Chemical Structure

Fluoroindolocarbazole B Research Applications


P388 Leukemia Efficacy: Rebeccamycin Replacement

Given its demonstrated superior in vivo potency against P388 leukemia compared to rebeccamycin [1], Fluoroindolocarbazole B is the appropriate choice for researchers seeking to maximize antitumor response in this established murine model. It should be procured specifically for studies aiming to validate the therapeutic potential of fluorinated indolocarbazoles in hematological malignancies.

Topoisomerase I Mechanism and DNA Damage Response

Fluoroindolocarbazole B is well-suited for experiments designed to probe topo I-mediated DNA damage. Its confirmed topo I-dependent cytotoxicity [1] makes it a valuable tool for investigating the cellular consequences of topo I inhibition, such as single-strand break formation, checkpoint activation, and apoptosis. It can be used as a comparator to other topo I inhibitors like camptothecin to dissect subtle differences in response.

Indolocarbazole SAR Studies

As a member of a series of fluoroindolocarbazoles with varying fluorine substitution patterns [1], Fluoroindolocarbazole B is an essential component for systematic SAR investigations. Procuring this compound allows researchers to examine how specific fluorine positioning (e.g., vs. Fluoroindolocarbazole A or C) modulates biological activity, selectivity for topo I, and overall in vivo efficacy, thereby providing critical data for rational drug design.

Precursor-Directed Biosynthesis Studies

The production of Fluoroindolocarbazole B via precursor feeding [1] makes it a key reference standard for natural product chemists and microbiologists exploring the biosynthetic plasticity of S. aerocolonigenes. It is essential for quantifying the yield of fluorinated analogs, validating fermentation optimization strategies, and serving as an analytical standard for LC-MS or HPLC methods development.

Application
Selection Property
Validation Focus
Leukemia model response studies
Fluorinated indolocarbazole potency profile
Endpoint response in in vivo leukemia models
Topoisomerase I inhibition research
Topo I‑dependent cytotoxicity
DNA damage pathway endpoint evaluation
Indolocarbazole SAR investigations
Fluorine substitution pattern selectivity
Structure‑activity relationship analysis
Precursor‑directed biosynthesis method development
Biosynthetic origin standardization
Fermentation yield and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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